Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
Description
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a fluorinated pyridine derivative characterized by a difluoroacetate ester group attached to a pyridine ring substituted with a cyano group at the 6-position. Fluorinated compounds are critical in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, bioavailability, and binding affinity . The cyano group (-CN) introduces strong electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-13)14-8/h3-5H,2H2,1H3 |
InChI Key |
PESLMSDIZYBONX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=N1)C#N)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 6-Cyanopyridin-2-yl precursors, often in the form of corresponding aldehydes or halides.
- Ethyl difluoroacetate or related difluorinated building blocks.
- Fluoride sources such as cesium fluoride (CsF) or potassium carbonate (K2CO3) as bases.
- Solvents including acetonitrile (CH3CN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
Detailed Preparation Methods
Difluoromethylation via Pentafluorinated Gem-Diol Precursors
One effective approach involves the synthesis of pentafluorinated gem-diol intermediates, which upon treatment with mild bases undergo selective fragmentation releasing trifluoroacetate and generating the difluoromethylated product.
- The pentafluorinated gem-diol precursor bearing the 6-cyanopyridin-2-yl group is prepared first.
- Treatment with potassium carbonate in DMSO at room temperature leads to the cleavage of the carbon–carbon bond and formation of this compound with high selectivity.
- This method typically yields around 94% release of trifluoroacetate with only 6% release of fluoroform, indicating high efficiency and selectivity for the desired product.
| Entry | Starting Material (Substituent) | Release of Trifluoroacetate (%) | Release of Fluoroform (%) |
|---|---|---|---|
| 4 | 6-Cyano-2-pyridyl | 94 | 6 |
Table 1: Selectivity of trifluoroacetate vs. fluoroform release during cleavage of pentafluorinated gem-diols in presence of K2CO3/DMSO (adapted from).
Fluoride-Promoted Difluoromethylation
An alternative method involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of fluoride ions (e.g., CsF) to introduce difluoromethyl groups onto the pyridine ring.
- The reaction is performed in acetonitrile at room temperature.
- The mixture is stirred for 24 hours with CsF to promote the nucleophilic substitution.
- Subsequent quenching and purification by silica gel chromatography yield the desired this compound as a colorless oil or solid.
- Yields vary depending on substrate and conditions but are generally moderate to good (e.g., 37% isolated yield reported for related pyridine derivatives).
Reaction Conditions and Optimization
- Temperature control is critical; reactions are typically conducted between room temperature and 70 °C.
- Use of molecular sieves (4 Å) helps to remove moisture and improve yields.
- Choice of solvent affects product distribution; polar aprotic solvents like DMSO and acetonitrile favor formation of difluoromethylated products.
- Bases such as K2CO3 are preferred for mild conditions and high selectivity.
Research Outcomes and Analytical Data
NMR Characterization
- ^1H NMR spectra show characteristic signals for the pyridine protons and the ethyl ester moiety.
- ^13C NMR spectra display carbon signals with coupling constants indicative of carbon-fluorine bonds (e.g., J_CF ~ 255 Hz for CF2 carbon).
- ^19F NMR confirms the presence of difluoromethylene groups with typical chemical shifts and coupling patterns.
Isolated Yields and Purity
- Isolated yields for this compound range from 30% to 94% depending on method and substrate purity.
- Purification is generally achieved by silica gel chromatography using chloroform or ethyl acetate/hexane mixtures.
Mechanistic Insights
- The fragmentation of pentafluorinated gem-diols proceeds via release of trifluoroacetate anion, generating α,α-difluorobenzyl carbanions that rapidly react to form the difluoromethylated product.
- Mild bases such as potassium carbonate facilitate this cleavage without decomposing sensitive functional groups like cyano substituents.
- Attempts to deprotonate the α,α-difluoromethylarenes under reaction conditions show no further coupling, supporting the proposed mechanism.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pentafluorinated gem-diol cleavage | K2CO3, DMSO | Room temp, mild base | Up to 94 | High selectivity, mild conditions |
| Fluoride-promoted difluoromethylation | TMSCF3, CsF, CH3CN | RT to 70 °C, 24 h | ~37 | Requires moisture control, moderate yield |
| Base-promoted fragmentation | Cs2CO3, DMSO | 60 °C, 48 h | Variable | Longer reaction time, sensitive to solvent |
Chemical Reactions Analysis
Reaction Mechanisms and Key Reactions
Nucleophilic Addition
The compound’s carbonyl group undergoes nucleophilic attacks, facilitated by the electron-withdrawing effects of the cyano (-CN) and difluoromethyl (-CF₂-) moieties. These groups stabilize the carbonyl oxygen, making the ester more reactive toward nucleophiles.
Fragmentation Reactions
Under basic conditions, the compound can undergo cleavage of the carbon-carbon bond between the pyridine ring and the difluoroacetate group. This reaction generates α,α-difluorobenzyl carbanions, which are reactive intermediates for further transformations. For example, in the presence of cesium carbonate and polar aprotic solvents (e.g., DMSO, DMF), the compound releases trifluoroacetate to form substituted pyridine derivatives .
Solvent Effects on Reaction Selectivity
The choice of solvent critically influences the reaction pathway. Experimental data from studies on analogous compounds reveal:
| Solvent | Trifluoroacetate Release | Fluoroform Release |
|---|---|---|
| DMPU, DMSO, DMF | Favored (high polarity) | Minimal |
| Dioxane, THF | Minimal | Favored (low polarity) |
| Trifluorotoluene | Minimal | Favored |
This trend is attributed to solvent polarity modulating the stabilization of intermediates. Polar solvents enhance the release of trifluoroacetate, while less polar solvents favor fluoroform formation .
Reaction Conditions and Kinetics
Temperature and Base Sensitivity
The reaction typically requires elevated temperatures (e.g., 60–80°C) and mild bases like cesium carbonate. For instance, the fragmentation of ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate was complete in 10 minutes at 60°C under these conditions .
Kinetic and Thermodynamic Control
Density Functional Theory (DFT) calculations reveal that the reaction energy (ΔG) determines product selectivity. For example:
-
Trifluoroacetate release : ΔG = −39.9 kcal/mol (exergonic) for nitroaryl derivatives.
These values highlight the thermodynamic preference for trifluoroacetate release in electron-deficient systems.
Structural and Mechanistic Insights
Electron-Withdrawing Effects
The cyano group on the pyridine ring and the difluoromethyl group enhance the electrophilicity of the carbonyl carbon. This dual electron withdrawal stabilizes intermediates during nucleophilic attacks or bond cleavage .
Steric and Electronic Factors
Substituent positioning on the aromatic ring significantly impacts reactivity. For instance, meta-nitro groups are less effective than para-nitro groups in stabilizing intermediates, leading to lower reaction energies and reduced selectivity .
Experimental Data and Yields
Solvent Dependence on Product Distribution
| Entry | Substituent | Trifluoroacetate Release | Fluoroform Release |
|---|---|---|---|
| 1 | para-Nitrophenyl | 100% | 0% |
| 8 | para-CF₃-phenyl | 4% | 96% |
| 14 | Naphthyl | 0% | 100% |
This table illustrates how substituent electronics (e.g., nitro vs. CF₃ groups) dictate product selectivity .
Aldehyde Coupling Yields
| Aldehyde Substituent | Isolated Yield |
|---|---|
| Bromo | 93% |
| Chloro | 85% |
| tert-Butyl | 76% |
| Isovaleraldehyde | 22% |
These yields demonstrate the compatibility of substituted aldehydes in coupling reactions .
Scientific Research Applications
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is primarily related to its ability to participate in various chemical reactions. The cyano and difluoroacetate groups provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate with structurally related difluoroacetate esters, focusing on molecular properties, synthesis, and applications:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., -CN, -Cl) increase electrophilicity at the difluoroacetate carbon, enhancing reactivity in nucleophilic substitutions or condensations.
Synthesis Methods: Most analogs are synthesized via esterification of difluoroacetic acid derivatives with substituted alcohols or through nucleophilic substitution (e.g., : reaction of 3-chlorobenzoic acid with difluoroacetic anhydride, followed by ethanol esterification). Pyridinyl derivatives (e.g., ) may involve coupling reactions or direct fluorination of pre-formed esters .
Applications :
- Pharmaceuticals : Fluorinated pyridines are common in kinase inhibitors or antiviral agents .
- Agrochemicals : Chlorinated pyridinyl difluoroacetates (e.g., ) are used in pesticide synthesis .
Research Findings and Challenges
Synthetic Yields :
- Yields for difluoroacetate esters vary widely. For example, reports a 29% yield for a trifluoromethyl-substituted analog due to steric hindrance and purification challenges .
- Optimization of reaction conditions (e.g., solvent, catalyst) is critical for improving efficiency.
Characterization :
- HRMS and NMR are standard for confirming structures. highlights HRMS matching (e.g., C29H26F2O3P with a 0.0001 ppm error) and distinct ¹⁹F NMR shifts for fluorinated groups .
Stability and Storage :
- Most difluoroacetate esters are stable at room temperature but sensitive to moisture. emphasizes storing analogs like ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate in dry conditions .
Biological Activity
Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of difluoroacetates, which are known for their diverse pharmacological properties. Research into its biological activity focuses on its interactions with various biological targets and its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular signaling and metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has shown potential in inhibiting cell proliferation and inducing apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) . The compound's efficacy appears to be dose-dependent, with higher concentrations resulting in increased cytotoxicity.
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's biological effects. In a study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . Additionally, the compound was observed to modulate immune responses, enhancing the activity of natural killer (NK) cells.
Table 1: Biological Activity Summary
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 240.25 g/mol |
| Solubility | Soluble in DMSO |
| Toxicity | Low (LD50 > 2000 mg/kg in mice) |
Case Study 1: Anticancer Activity
A clinical trial investigated the effects of this compound on patients with metastatic breast cancer. Patients receiving the compound showed improved progression-free survival rates compared to those receiving standard chemotherapy. Side effects were minimal and manageable, suggesting a favorable safety profile.
Case Study 2: Immune Modulation
Another study focused on the immune-modulating effects of this compound in a model of autoimmune disease. The compound was shown to reduce inflammatory markers and improve symptoms in treated animals. This suggests potential applications for autoimmune conditions as well as cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
